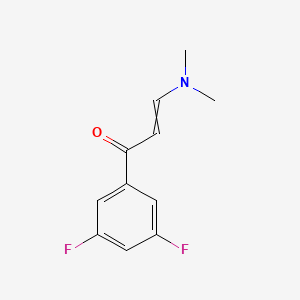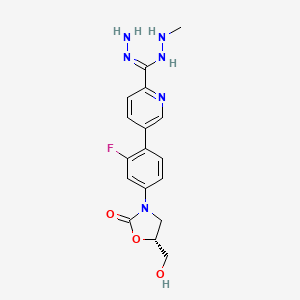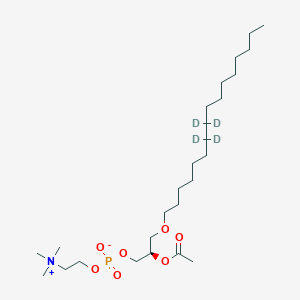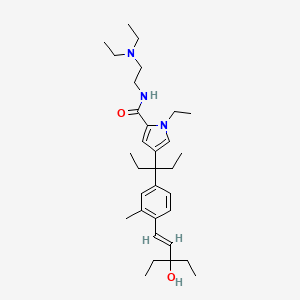
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,11alpha)-Olean-12-ene-3,11-diol; 11alpha-Hydroxy-beta-amyrin: is a naturally occurring triterpenoid compound. It is part of the oleanane family, which is known for its diverse biological activities. This compound is found in various plant species and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,11alpha)-Olean-12-ene-3,11-diol typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes hydroxylation reactions to introduce the hydroxyl groups at the 3 and 11 positions. Specific reagents and catalysts are used to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of (3beta,11alpha)-Olean-12-ene-3,11-diol may involve extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3beta,11alpha)-Olean-12-ene-3,11-diol.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3beta,11alpha)-Olean-12-ene-3,11-diol is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology: Biologically, this compound has been investigated for its anti-inflammatory and antioxidant properties. It has shown potential in modulating biological pathways related to inflammation and oxidative stress.
Medicine: In medicine, (3beta,11alpha)-Olean-12-ene-3,11-diol is explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, the compound is used in the formulation of cosmetics and skincare products due to its beneficial effects on skin health.
Mecanismo De Acción
The mechanism of action of (3beta,11alpha)-Olean-12-ene-3,11-diol involves its interaction with various molecular targets. It can modulate signaling pathways related to inflammation and oxidative stress. The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to form hydrogen bonds with target proteins.
Comparación Con Compuestos Similares
Beta-Amyrin: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits anti-cancer and anti-inflammatory effects.
Uniqueness: (3beta,11alpha)-Olean-12-ene-3,11-diol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its dual hydroxyl groups at the 3 and 11 positions differentiate it from other similar triterpenoids.
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20?,21?,22?,23?,24?,27-,28+,29-,30-/m1/s1 |
Clave InChI |
UBUHIKQRNDOKCZ-MRAFKFSXSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C(=CC(C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)O)C1CC(CC2)(C)C)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)




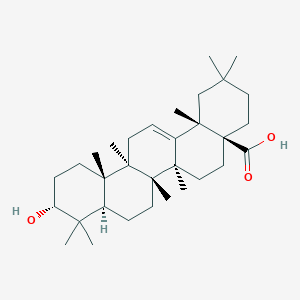
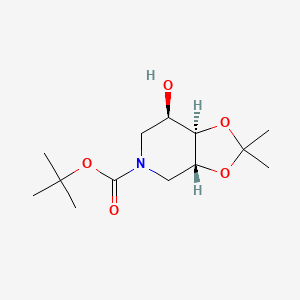


![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
